dicopper;chlorocopper(1+);hexahydroxide
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Overview
Description
Preparation Methods
The synthesis of 6-[(4-ethoxyphenyl)-(7-hydroxy-5-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidin-6-yl)methyl]-7-hydroxy-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one involves multiple stepsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-[(4-ethoxyphenyl)-(7-hydroxy-5-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidin-6-yl)methyl]-7-hydroxy-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar compounds to 6-[(4-ethoxyphenyl)-(7-hydroxy-5-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidin-6-yl)methyl]-7-hydroxy-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one include other thiazolo[3,2-a]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of dicopper;chlorocopper(1+);hexahydroxide lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity .
Properties
IUPAC Name |
dicopper;chlorocopper(1+);hexahydroxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.4Cu.6H2O/h2*1H;;;;;6*1H2/q;;4*+2;;;;;;/p-8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPOSJBMZIQEKM-UHFFFAOYSA-F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].Cl[Cu+].Cl[Cu+].[Cu+2].[Cu+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].Cl[Cu+].Cl[Cu+].[Cu+2].[Cu+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2Cu4H6O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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